molecular formula C12H15BrFNO3S B13720884 4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide

4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide

Cat. No.: B13720884
M. Wt: 352.22 g/mol
InChI Key: YPUYUZWSULSTJR-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group attached to a benzene ring, along with a trans-4-hydroxycyclohexyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Bromination and Fluorination: The initial step involves the bromination and fluorination of a benzene ring to introduce the bromine and fluorine atoms at the desired positions.

    Sulfonamide Formation:

    Cyclohexyl Group Addition: Finally, the trans-4-hydroxycyclohexyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide and hydroxycyclohexyl groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but lacks the hydroxycyclohexyl group.

    4-Bromo-3-fluorobenzenesulfonamide: Similar structure but lacks the hydroxycyclohexyl group.

Uniqueness

4-Bromo-3-fluoro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is unique due to the presence of the trans-4-hydroxycyclohexyl group, which imparts additional steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15BrFNO3S

Molecular Weight

352.22 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(4-hydroxycyclohexyl)benzenesulfonamide

InChI

InChI=1S/C12H15BrFNO3S/c13-11-6-5-10(7-12(11)14)19(17,18)15-8-1-3-9(16)4-2-8/h5-9,15-16H,1-4H2

InChI Key

YPUYUZWSULSTJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)Br)F)O

Origin of Product

United States

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